Diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate
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Overview
Description
Diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate is an organic compound with a complex structure that includes aromatic rings and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate typically involves the reaction of diethyl malonate with 4-phenylmethoxyaniline under specific conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate. The process involves the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, which can result in changes in cellular functions and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[(4-methoxyanilino)methylidene]propanedioate
- Diethyl 2-[(4-chlorophenyl)methylidene]propanedioate
- Diethyl 2-[(2,4-dichlorophenoxy)anilino]methylidene]propanedioate
Uniqueness
Diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of the phenylmethoxy group can enhance its lipophilicity and potentially improve its ability to cross biological membranes .
Properties
IUPAC Name |
diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-3-25-20(23)19(21(24)26-4-2)14-22-17-10-12-18(13-11-17)27-15-16-8-6-5-7-9-16/h5-14,22H,3-4,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJDJFCXXVBKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367456 |
Source
|
Record name | ST51014849 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30367456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-78-3 |
Source
|
Record name | ST51014849 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30367456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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